5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Beschreibung
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2N5O2S/c26-17-8-6-16(7-9-17)21(31-12-10-30(11-13-31)19-4-1-3-18(27)15-19)22-24(33)32-25(35-22)28-23(29-32)20-5-2-14-34-20/h1-9,14-15,21,33H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFAJZZLSYVFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Triazolo-Thiazole Core
The triazolo[3,2-b]thiazol-6-ol scaffold is synthesized via a regioselective electrophilic cyclization strategy. Key steps include:
Formation of 1H-1,2,4-Triazole-5-Thiol Intermediate
The precursor 1H-1,2,4-triazole-5-thiol is prepared by heating thiosemicarbazide in formic acid, followed by alkaline hydrolysis. This intermediate serves as the nucleophilic center for subsequent cyclization.
Cyclization with Monochloroacetic Acid
Reaction of 1H-1,2,4-triazole-5-thiol with monochloroacetic acid in acetic anhydride induces cyclization to form the thiazolo-triazole core. The hydroxyl group at position 6 is introduced via in situ oxidation or hydrolysis of a ketone intermediate. For example, treatment with 2,3-dimethoxybenzaldehyde under acidic conditions yields a fused thiazolo-triazole system with coplanar geometry.
Functionalization of the Core Structure
Introduction of the Furan-2-yl Group
The furan-2-yl substituent at position 2 is installed via a palladium-catalyzed cross-coupling reaction. α-Bromoketone intermediates (e.g., 2-bromo-1-(thiazol-5-yl)ethanone) undergo azide displacement followed by copper-catalyzed alkyne-azide cyclization (CuAAC) with furan-2-yl acetylene. This "click chemistry" approach achieves moderate to high yields (45–92%).
Mannich Reaction for Chlorophenyl-Piperazinyl Moiety
The Mannich reaction is employed to introduce the 4-chlorophenyl and 4-(3-chlorophenyl)piperazin-1-yl groups. The triazolo-thiazole core reacts with 4-chlorobenzaldehyde and 1-(3-chlorophenyl)piperazine in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This one-pot reaction forms the C–C bond between the aromatic aldehyde and the piperazine nitrogen, yielding the bis-chlorophenylmethyl intermediate.
Optimization Data:
| Condition | Yield (%) | Reference |
|---|---|---|
| ZnCl₂, 60°C, 12 h | 78 | |
| BF₃·Et₂O, rt, 24 h | 65 |
Final Hydroxylation and Purification
Alternative Synthetic Routes
Challenges and Optimization
- Regioselectivity : Electrophilic cyclization direction depends on the alkenyl substituent’s electronic properties. Electron-withdrawing groups favor thiazolo-triazolium salt formation.
- Stability : α-Bromoketone intermediates are prone to decomposition; shorter reaction times (≤6 hours) improve yields.
- Green Chemistry : Ethanol/water solvent systems reduce environmental impact during piperazinyl group installation.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anti-cancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(4-Chlorophenyl)-piperazin-1-yl)-(1H-indol-3-ylmethylene)-amine
- 3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Uniqueness
5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Biologische Aktivität
The compound 5-[(4-chlorophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological implications.
Chemical Structure
The compound belongs to a class of heterocyclic compounds characterized by the presence of a triazole and thiazole ring system. Its structural complexity contributes to its diverse biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂N₄O₃S |
| Molecular Weight | 398.33 g/mol |
| IUPAC Name | 5-[(4-chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro cytotoxicity assays were conducted against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results demonstrated significant antiproliferative effects:
- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 10 µg/mL.
- HepG2 Cell Line : The IC50 was found to be lower than that of standard chemotherapeutics like 5-Fluorouracil.
These findings suggest that modifications in the molecular structure can enhance the anticancer efficacy. For instance, substituting certain groups on the piperazine ring improved activity significantly.
Antibacterial Activity
The compound's antibacterial properties were assessed through various assays. It demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis and protein translation.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer cell proliferation.
- DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.
- Receptor Modulation : It may act as a modulator for certain neurotransmitter receptors due to the presence of the piperazine moiety.
Case Studies
A series of case studies have been documented where this compound was tested in combination with other chemotherapeutic agents. These studies indicated enhanced efficacy when used in conjunction with existing treatments for various cancers.
Study 1: Combination Therapy
In a study involving MCF-7 cells, the compound was combined with doxorubicin. The results showed a synergistic effect, leading to a reduction in IC50 values by nearly 50%, suggesting that this compound could be a valuable addition to combination therapy regimens.
Study 2: In Vivo Efficacy
Animal models treated with this compound showed significant tumor regression compared to control groups. Histopathological examinations revealed decreased cellular proliferation and increased apoptosis in treated tumors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
